5-Hydroxymethyluracil
Overview
Description
Synthesis Analysis
HmUra can be synthesized through oxidative attack on the methyl group of thymine or from the deamination of 5-hydroxymethylcytosine (HmCyt), which itself may form via oxidation of 5-methylcytosine (MeCyt). This synthesis underscores its role in maintaining methylated DNA sites, crucial for gene expression regulation (Boorstein, Chiu, & Teebor, 1989). Moreover, HmUra can be directly substituted for thymine in DNA, indicating its mutagenic potential and repair mechanisms (Levy & Teebor, 1991).
Molecular Structure Analysis
The molecular structure and vibrational spectra of HmUra have been thoroughly analyzed, revealing the effects of intermolecular hydrogen bonding on its vibrational frequencies. Studies using FT-IR spectroscopy and density functional theory methods have shown how NH stretching modes are affected by NH⋯O hydrogen bonds, highlighting the intricate balance of forces within its structure (Çırak, Sert, & Ucun, 2014).
Chemical Reactions and Properties
HmUra's chemical reactivity, particularly in peptide nucleic acid (PNA) hybridization, demonstrates its versatility. The incorporation of hydroxymethyl groups into PNAs affects their hybridization properties, indicating how subtle changes in nucleobase chemistry can influence DNA interaction dynamics (Hudson, Liu, & Wojciechowski, 2007).
Physical Properties Analysis
The physical properties of HmUra and its derivatives have been explored in various contexts, including its role in biobased polymer synthesis and its detection in biological samples. These studies underline HmUra's potential as a biomarker for oxidative DNA damage and its utility in creating new materials (Jiang et al., 2014).
Chemical Properties Analysis
Research into HmUra's chemical properties, such as its stability in DNA and its enzymatic repair mechanisms, has provided insights into its biological functions. The stability of HmUra in DNA, coupled with the specificity of its repair enzymes, highlights its dual role as an oxidative lesion and a potential epigenetic marker, affecting gene expression and DNA repair processes (Bachman et al., 2014).
Scientific Research Applications
Prebiotic Synthesis and Protein Synthesis : It acts as a bridge between the RNA world and the DNA-protein world, potentially enabling the synthesis of amino acids in proteins (Robertson & Miller, 1995).
Epigenetics and Genetic Lesions : It may serve as an epigenetic mark, providing additional genomic information, or disrupt physiological epigenetic processes, potentially being classified as a lesion (Olinski, Starczak, & Gackowski, 2016).
DNA Flexibility and Protein Recognition : Modifications in DNA by 5-hydroxymethyluracil can alter the flexibility and hydrophilicity of DNA, impacting its recognition and processing by regulatory DNA-binding proteins (Carson et al., 2015).
Immunological Effects : It suppresses the mitogenic response of T cells stimulated with antiCD3 antibodies and stimulates the mitogenic response under conditions of integrated stimuli (Mananova, Pashnina, & Sibiryak, 2010).
Biomarker for Oxidative DNA Damage and Repair : Urinary 5-Hydroxymethyluracil levels can be used as biomarkers for oxidative DNA damage and repair (Chen, Wu, & Huang, 2005).
Chromosome Aberrations in Lymphocytes : It is an effective clastogen in human peripheral lymphocytes and synergizes with 3AB to increase chromatid gaps, breaks, and exchanges (Zhang, Lin, & Fujimoto, 1993).
Maintenance of Methylated DNA Sites : HmUra-DNA glycosylase helps maintain methylated sites in DNA, important for gene expression regulation (Boorstein, Chiu, & Teebor, 1989).
DNA Repair and Poly(ADP-Ribose) Synthesis Sensitization : 5-Hydroxymethyluracil can form in DNA from thymidine and be removed in vitro by HmUra-DNA glycosylase (Boorstein, Levy, & Teebor, 1987).
DNA Mutagenicity : Its formation in DNA by ionizing radiation or reactive oxygen species can be potentially deleterious (Boorstein & Teebor, 1988).
Maintenance of Methylcytosine in Tissue : 5-Hydroxymethylcytosine DNA glycosylase maintains methylcytosine residues in differentiated tissue (Cannon, Cummings, & Teebor, 1988).
Genomic Sequencing and Understanding : Sequencing 5hmU at single-base resolution helps understand its formation in genomes and contributes to understanding this modified base (Kawasaki et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063455 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxymethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/mL | |
Record name | 5-Hydroxymethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxymethyluracil | |
CAS RN |
4433-40-3 | |
Record name | 5-(Hydroxymethyl)uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hydroxymethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20901 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(HYDROXYMETHYL)URACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/590TQ3GL34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Hydroxymethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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